molecular formula C19H20N2O3 B2462406 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 1009251-79-9

3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No. B2462406
CAS RN: 1009251-79-9
M. Wt: 324.38
InChI Key: KCIDBDJUVWESDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, also known as EPPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPPD is a pyrrolidine-2,5-dione derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects through the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione also activates the AMPK pathway, which is involved in energy metabolism and cellular homeostasis. These mechanisms of action have been extensively studied and have been shown to be responsible for the antiproliferative and neuroprotective effects of 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.
Biochemical and Physiological Effects:
3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation in the brain. Additionally, 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, including the development of more efficient synthesis methods, the optimization of dosing and administration for therapeutic applications, and the investigation of potential drug interactions and side effects. Additionally, further research is needed to fully understand the mechanisms of action of 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione and its potential applications in the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its mechanism of action and physiological effects, and has shown promise in the treatment of cancer and neurological disorders. Further research is needed to fully understand the potential of 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione and its future applications in the field of medicine.

Synthesis Methods

3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can be synthesized through various methods, including the reaction of 4-ethylaniline with 4-methoxyphenylacetic acid, followed by cyclization using phosgene. Another method involves the reaction of 4-ethylphenylhydrazine with 4-methoxyphenylacetic acid, followed by cyclization using acetic anhydride. These methods have been optimized for high yield and purity of the final product.

Scientific Research Applications

3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has antiproliferative effects on cancer cells, inhibiting their growth and inducing apoptosis. Additionally, 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-(4-ethylanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-13-4-6-14(7-5-13)20-17-12-18(22)21(19(17)23)15-8-10-16(24-2)11-9-15/h4-11,17,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIDBDJUVWESDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.